molecular formula C18H18N2OS2 B2827725 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methylthio)benzamide CAS No. 896347-35-6

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methylthio)benzamide

Cat. No.: B2827725
CAS No.: 896347-35-6
M. Wt: 342.48
InChI Key: PKLSXGDTFZYOLC-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C18H18N2OS2 and its molecular weight is 342.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

A key application area of compounds related to N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methylthio)benzamide is in the synthesis of heterocyclic compounds, which are vital in the development of pharmaceuticals and materials science. For instance, benzo[b]thiophen-2-yl-hydrazonoesters have been synthesized and investigated for their reactivity toward various nitrogen nucleophiles, yielding a range of heterocyclic derivatives such as pyrazole, isoxazole, and pyrimidine derivatives (Mohareb et al., 2004). Similarly, studies have demonstrated the condensation reactions of related compounds with benzoic acid, leading to products showcasing O,N and N,N double rearrangement processes (Yokoyama et al., 1985).

Chemical Sensing and Molecular Recognition

Another significant application is in the field of chemical sensing and molecular recognition. N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been developed for the colorimetric sensing of fluoride anions, demonstrating a dramatic color transition from colorless to black in response to fluoride ion concentrations, which is crucial for environmental monitoring and diagnostics (Younes et al., 2020).

Heterocyclic Skeletons Synthesis

The compound and its related derivatives have been explored for their ability to form heterocyclic skeletons, which are foundational structures in many bioactive molecules. For example, the reaction of N-(2-cyanophenyl)benzimidoyl chloride with thioamides has been shown to yield various cyclic products, emphasizing the versatility of these compounds in synthesizing pharmacologically relevant structures (Fathalla & Pazdera, 2002).

Novel Rearrangements

Research into novel rearrangement reactions involving similar compounds has also been documented. The condensation of 2-cyano-3-mercapto-3-(methyl-thio)acrylamide with benzoic acid, for example, led to the identification of new S,N-double rearrangement processes, further contributing to the chemical toolbox available for synthetic chemistry (Yokoyama et al., 1981).

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-22-15-9-6-5-8-13(15)17(21)20-18-14(11-19)12-7-3-2-4-10-16(12)23-18/h5-6,8-9H,2-4,7,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLSXGDTFZYOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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